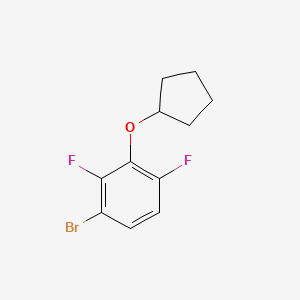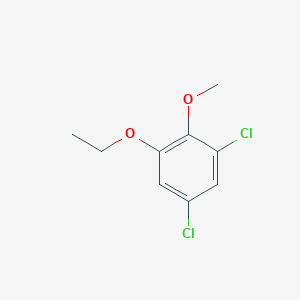
1-Butoxy-5-chloro-2,4-difluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butoxy-5-chloro-2,4-difluorobenzene is an organic compound with the molecular formula C10H11ClF2O It is a derivative of benzene, characterized by the presence of butoxy, chloro, and difluoro substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-butoxy-5-chloro-2,4-difluorobenzene typically involves the substitution of hydrogen atoms on a benzene ring with butoxy, chloro, and difluoro groups. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 1-chloro-2,4-difluorobenzene is reacted with butanol under basic conditions to introduce the butoxy group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
1-Butoxy-5-chloro-2,4-difluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro and difluoro groups on the benzene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The butoxy group can be oxidized to form corresponding carbonyl compounds, while reduction reactions can modify the benzene ring or substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium butoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the substituents introduced.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include reduced benzene derivatives with modified substituents.
Applications De Recherche Scientifique
1-Butoxy-5-chloro-2,4-difluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 1-butoxy-5-chloro-2,4-difluorobenzene involves its interaction with molecular targets through its functional groups. The butoxy group can participate in hydrogen bonding or hydrophobic interactions, while the chloro and difluoro groups can engage in halogen bonding or dipole-dipole interactions. These interactions can influence the compound’s reactivity and binding affinity to specific molecular targets, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-2,4-difluorobenzene: Lacks the butoxy group, making it less hydrophobic and potentially less reactive in certain contexts.
1-Butoxy-2,4-difluorobenzene: Lacks the chloro group, which may alter its chemical reactivity and interaction with molecular targets.
1-Butoxy-5-chloro-2-fluorobenzene: Has only one fluorine atom, which can affect its electronic properties and reactivity.
Uniqueness
1-Butoxy-5-chloro-2,4-difluorobenzene is unique due to the combination of butoxy, chloro, and difluoro substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
1-butoxy-5-chloro-2,4-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF2O/c1-2-3-4-14-10-5-7(11)8(12)6-9(10)13/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKIZWHCGHPIQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![[(4-Chlorophenyl)methyl]diethylamine hydrochloride](/img/structure/B8031315.png)
